PDE2A Inhibitory Potency: Pde2A-IN-1 Compared to BAY 60-7550 and PF-05180999
Pde2A-IN-1 exhibits a reported IC50 of 1.3 nM against PDE2A . This potency is superior to the reference inhibitor BAY 60-7550, which has a reported human PDE2A IC50 of 4.7 nM . It is also slightly more potent than PF-05180999, which has a reported IC50 of 1.61 nM under similar assay conditions [1].
| Evidence Dimension | PDE2A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.3 nM |
| Comparator Or Baseline | BAY 60-7550 (human) IC50 = 4.7 nM; PF-05180999 IC50 = 1.61 nM |
| Quantified Difference | Pde2A-IN-1 is approximately 3.6-fold more potent than BAY 60-7550 and 1.2-fold more potent than PF-05180999 |
| Conditions | In vitro enzymatic assays (specific assay conditions not detailed for Pde2A-IN-1 in source; PF-05180999 data from [3H]-cGMP SPA) |
Why This Matters
Lower IC50 indicates higher potency, potentially allowing for lower dosing to achieve target engagement.
- [1] IUPHAR/BPS Guide to Pharmacology. PF-05180999 ligand activity chart. Accessed 2026. View Source
